1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes an isoquinoline core, a triazole ring, and a carboxamide group, makes it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative (e.g., an acid chloride) in the presence of a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation (H2/Pd-C).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s functional groups allow for its incorporation into polymers and other materials, potentially enhancing their properties.
Mechanism of Action
The mechanism of action of 1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, inhibiting its activity and thereby modulating a biological pathway. The triazole ring and carboxamide group are key functional groups that contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide: Lacks the triazole ring, which may affect its binding properties and reactivity.
1-oxo-2-(propan-2-yl)-N-(1H-1,2,3-triazol-4-yl)-1,2-dihydroisoquinoline-4-carboxamide: Contains a different triazole isomer, which may alter its biological activity and chemical reactivity.
1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-5-yl)-1,2-dihydroisoquinoline-4-carboxamide: Another triazole isomer with potentially different properties.
Uniqueness
1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to the specific positioning of the triazole ring and carboxamide group, which can significantly influence its chemical reactivity, binding affinity, and overall properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H15N5O2 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
1-oxo-2-propan-2-yl-N-(1H-1,2,4-triazol-5-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-9(2)20-7-12(13(21)18-15-16-8-17-19-15)10-5-3-4-6-11(10)14(20)22/h3-9H,1-2H3,(H2,16,17,18,19,21) |
InChI Key |
NFFJVBQRWSQKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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